DL-Ppmp

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

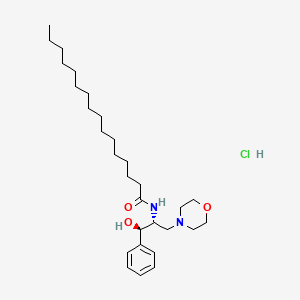

DL-Ppmp, also known as DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, is primarily an inhibitor of glucosylceramide synthase . Glucosylceramide synthase is a key enzyme involved in glycosphingolipid biosynthesis . It also inhibits the activity of sphingosine synthetase in Plasmodium falciparum .

Mode of Action

This compound inhibits the activity of glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM . It also inhibits sphingosine synthetase by binding to a substrate that mimics sphingosine . This leads to a rapid decline in sensitive sphingomyelin synthase (SSS) activity .

Biochemical Pathways

The inhibition of glucosylceramide synthase and sphingosine synthase by this compound disrupts the biosynthesis of glycosphingolipids . This disruption affects cell membrane properties and intracellular signaling pathways .

Result of Action

The inhibition of glucosylceramide synthase and sphingosine synthase by this compound leads to altered glycosphingolipid levels, which can impact cell membrane properties and intracellular signaling pathways . It also selectively disrupts the interconnected tubular network of TVM in the cytoplasm of the host cell, blocking the proliferation of the parasite .

Analyse Biochimique

Biochemical Properties

DL-Ppmp plays a significant role in biochemical reactions, particularly in the metabolism of sphingolipids . It interacts with the enzyme glucosylceramide synthase, inhibiting its activity by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively . This interaction alters the production of glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and intracellular trafficking .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the levels of glycosphingolipids, which in turn affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increase autophagy flux in primary mouse neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of glucosylceramide synthase, this compound binds to the enzyme and prevents it from synthesizing glycosphingolipids . This action disrupts the normal metabolic pathways of the cell, leading to changes in cell signaling and gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosphingolipid biosynthesis. It interacts with the enzyme glucosylceramide synthase, inhibiting its activity and thereby disrupting the production of glycosphingolipids .

Méthodes De Préparation

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve dissolving the compound in a suitable solvent, such as ethanol, and then adding hydrochloric acid to the solution. The resulting product is then purified through recrystallization or other purification techniques .

Analyse Des Réactions Chimiques

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has a wide range of scientific research applications. It is commonly used as an inhibitor of glucosylceramide synthase, an enzyme involved in sphingolipid metabolism . This compound is valuable in studies investigating the role of sphingolipids in cellular processes, such as cell signaling, membrane dynamics, and disease states . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been used in research related to cancer, malaria, and other diseases .

Comparaison Avec Des Composés Similaires

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is similar to other compounds such as DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol and DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol . These compounds share similar structures and inhibitory effects on glucosylceramide synthase . DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is unique in its specific inhibitory potency and selectivity for glucosylceramide synthase .

Propriétés

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

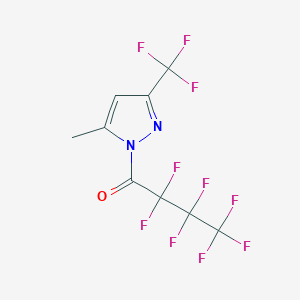

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)